molecular formula C19H19N3O3S B15041544 2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide CAS No. 308095-59-2

2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide

Cat. No.: B15041544
CAS No.: 308095-59-2
M. Wt: 369.4 g/mol
InChI Key: WCMCMAMJWUQJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide is a complex organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a thiazolidine ring substituted with m-tolyl and p-tolyl groups, and an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as an amino acid derivative, with a thiocarbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Substitution Reactions: The thiazolidine ring is then subjected to substitution reactions with m-tolyl and p-tolyl groups. This can be achieved through nucleophilic substitution reactions using appropriate aryl halides.

    Acetamide Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the thiazolidine ring and acetamide moiety.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide has diverse scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in key biological processes, such as cell signaling or metabolism.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.

    Modulating Gene Expression: It can affect the expression of genes involved in disease pathways, leading to changes in protein production and cellular function.

Comparison with Similar Compounds

2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide can be compared with other thiazolidine derivatives, such as:

    2-(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-N-p-tolyl-acetamide: Similar structure but with a phenyl group instead of an m-tolyl group.

    2-(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-N-m-tolyl-acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-N-m-tolyl-acetamide: Similar structure but with different substitution patterns on the thiazolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

308095-59-2

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-methyl-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide

InChI

InChI=1S/C19H19N3O3S/c1-12-6-8-14(9-7-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-5-3-4-13(2)10-15/h3-10,18H,11H2,1-2H3,(H2,20,23)

InChI Key

WCMCMAMJWUQJSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)N)C2C(=O)N(C(=O)S2)C3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.